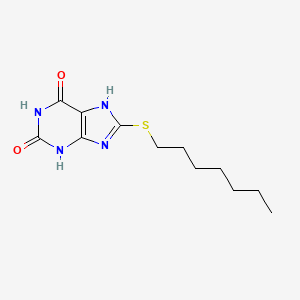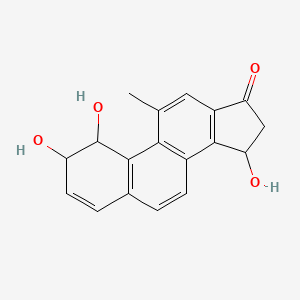
1,2,15-Trihydroxy-11-methylgona-3,5(10),6,8,11,13-hexaen-17-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,15-Trihydroxy-11-methylgona-3,5(10),6,8,11,13-hexaen-17-one is a complex organic compound with a unique structure characterized by multiple hydroxyl groups and a methyl group attached to a polycyclic framework. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,15-Trihydroxy-11-methylgona-3,5(10),6,8,11,13-hexaen-17-one typically involves multi-step organic reactions. The process begins with the preparation of the core polycyclic structure, followed by the introduction of hydroxyl groups and the methyl group through selective functionalization reactions. Common reagents used in these steps include organometallic reagents, oxidizing agents, and protecting groups to ensure the selective introduction of functional groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The choice of method depends on the desired purity, yield, and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
1,2,15-Trihydroxy-11-methylgona-3,5(10),6,8,11,13-hexaen-17-one undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: Reduction of carbonyl groups to hydroxyl groups using reducing agents like sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions where hydroxyl groups are replaced by other functional groups using reagents like tosyl chloride (TsCl).
Common Reagents and Conditions
Oxidizing Agents: PCC, Jones reagent.
Reducing Agents: NaBH4, lithium aluminum hydride (LiAlH4).
Substitution Reagents: TsCl, thionyl chloride (SOCl2).
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of hydroxyl groups can lead to the formation of ketones or aldehydes, while reduction can yield alcohols.
Scientific Research Applications
1,2,15-Trihydroxy-11-methylgona-3,5(10),6,8,11,13-hexaen-17-one has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1,2,15-Trihydroxy-11-methylgona-3,5(10),6,8,11,13-hexaen-17-one involves its interaction with specific molecular targets and pathways. The hydroxyl groups and the polycyclic structure allow it to interact with enzymes and receptors, potentially modulating their activity. The exact pathways and targets depend on the specific biological context and the compound’s structural features.
Comparison with Similar Compounds
Similar Compounds
Estra-1,3,5(10),7,9,15-hexaen-17-one: A structurally related compound with similar polycyclic features but different functional groups.
11-Methylgona-1,3,5(10),6,8,13-hexaen-17-one: Another related compound with a similar core structure but lacking the hydroxyl groups.
Uniqueness
1,2,15-Trihydroxy-11-methylgona-3,5(10),6,8,11,13-hexaen-17-one is unique due to the presence of multiple hydroxyl groups and a methyl group, which confer distinct chemical and biological properties. These functional groups enable specific interactions with biological targets and provide versatility in chemical reactions, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
73529-18-7 |
|---|---|
Molecular Formula |
C18H16O4 |
Molecular Weight |
296.3 g/mol |
IUPAC Name |
1,2,15-trihydroxy-11-methyl-1,2,15,16-tetrahydrocyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C18H16O4/c1-8-6-11-13(20)7-14(21)17(11)10-4-2-9-3-5-12(19)18(22)16(9)15(8)10/h2-6,12,14,18-19,21-22H,7H2,1H3 |
InChI Key |
FJQISDKPJQILRQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(CC2=O)O)C3=C1C4=C(C=CC(C4O)O)C=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2-Sulfanylpropanoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B14462219.png)
![Spiro[12H-benzo[a]xanthene-12,1'(3'H)-isobenzofuran]-3'-one, 4-amino-5'-(diethylamino)-](/img/structure/B14462226.png)
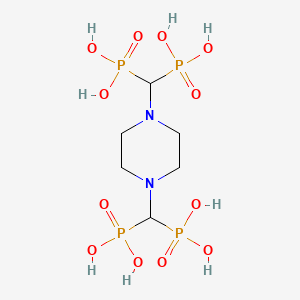

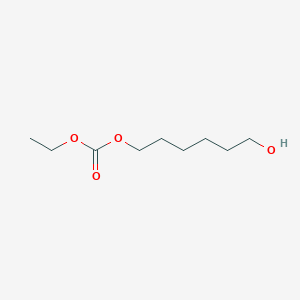
![3-(3-Oxobutyl)bicyclo[3.1.1]heptan-2-one](/img/structure/B14462245.png)
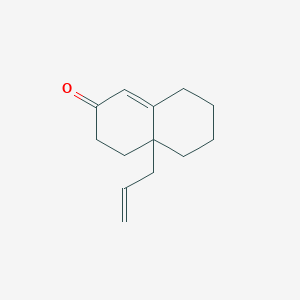
![4-[1-(Morpholin-4-yl)cyclohexyl]-2,6-diphenyl-1,4-dihydro-1,3,5-triazine](/img/structure/B14462254.png)
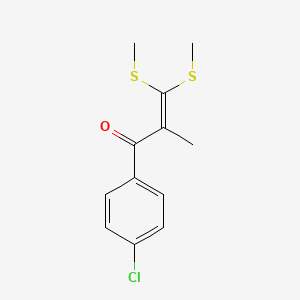
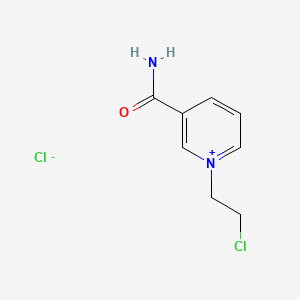
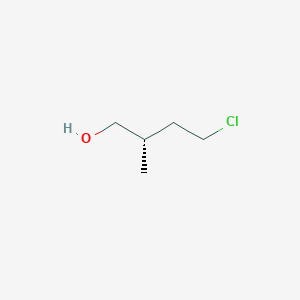
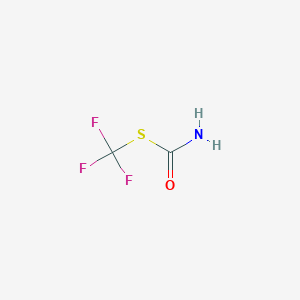
![N-[6-Amino-1-(2-hydroxypropyl)-3-methyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl]acetamide](/img/structure/B14462311.png)
